2-(Trifluoromethyl)pyrimidine-4,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHAREFZRGNRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288171 | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-46-8 | |
| Record name | 672-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Trifluoromethyl Pyrimidine 4,6 Diamine and Its Analogues
General Strategies for Trifluoromethylated Pyrimidine (B1678525) Synthesis
The construction of the trifluoromethylated pyrimidine core can be achieved through several primary methods. These include building the pyrimidine ring from a trifluoromethyl-containing precursor, which is the most common approach. nih.gov Other strategies involve the direct introduction of a CF3 group onto a pre-existing pyrimidine ring, though this is less frequently employed for the specific substitution pattern of interest here. nih.gov
Cyclocondensation Reactions
Cyclocondensation is a cornerstone of pyrimidine synthesis, involving the reaction of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine. core.ac.uk This method is highly effective for creating a wide variety of substituted pyrimidines.
A prevalent and classical method for synthesizing 2-substituted pyrimidines is the reaction of an amidine with a β-dicarbonyl compound or its equivalent. core.ac.uk To introduce a trifluoromethyl group at the 2-position, trifluoroacetamidine (B1306029) is used as the N-C-N component. This amidine is then reacted with various trifluorinated 1,3-dielectrophile building blocks.
Key trifluorinated building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate) and 1,1,1-trifluoropentane-2,4-dione (trifluoroacetylacetone). nih.govcore.ac.uk The condensation reaction typically proceeds in the presence of a base, such as sodium ethoxide or sodium methoxide, which facilitates the cyclization and dehydration steps to form the pyrimidine ring. core.ac.uk For instance, the reaction of trifluoroacetamidine with 2,4-pentanedione yields 2-trifluoromethyl-4,6-dimethylpyrimidine. core.ac.uk Similarly, using phenylbutanedione-1,3 results in 2-trifluoromethyl-4-methyl-6-phenylpyrimidine. core.ac.uk
The reaction of trifluorinated 2-bromoenones with amidines also provides an efficient route to trifluoromethylated pyrimidines through a cascade reaction involving aza-Michael addition, intramolecular cyclization, and elimination. organic-chemistry.org This method is noted for its high selectivity and mild reaction conditions. organic-chemistry.org
Table 1: Examples of Cyclocondensation Reactions for Trifluoromethylated Pyrimidine Synthesis
| Amidine | Trifluorinated Building Block | Base/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoroacetamidine | 2,4-Pentanedione | Sodium ethoxide | 2-Trifluoromethyl-4,6-dimethylpyrimidine | - | core.ac.uk |
| Trifluoroacetamidine | Phenylbutanedione-1,3 | Sodium ethoxide | 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine | - | core.ac.uk |
| Guanidine | Ethyl trifluoroacetoacetate | Sodium butoxide | 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol | 70-95% | core.ac.uk |
| Urea | Ethyl trifluoroacetoacetate | Sodium methoxide | 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (6-Trifluoromethyluracil) | 20-70% | core.ac.uk |
Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules in a single step, minimizing waste and saving time. bohrium.com Several MCRs have been developed for the synthesis of pyrimidine derivatives. For example, a metal-free multicomponent annulation cascade has been reported for pyrimidine synthesis. researchgate.net Another approach involves a four-component cyclization of ethyl trifluoroacetoacetate with acetaldehyde (B116499) and 1,3-diamines to produce hetero-fused pyridines, demonstrating the utility of ethyl trifluoroacetoacetate in complex MCRs. bohrium.com A convenient method for constructing 3-trifluoromethyl-1,2,4-triazoles has been developed using a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate, showcasing a strategy that could be adapted for pyrimidine synthesis. nih.gov
Metal-Catalyzed Synthetic Routes
Transition-metal catalysis offers powerful and versatile methods for constructing pyrimidine rings, often under milder conditions and with higher selectivity than classical methods. nih.govresearchgate.net These reactions can involve various mechanisms, including cycloaddition reactions. dntb.gov.ua For example, [2+2+2] cycloaddition reactions mediated by transition metals are used to synthesize pyridines and pyrimidines. dntb.gov.ua
Palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, are effectively used in Suzuki coupling reactions to introduce aryl or heteroaryl substituents onto a pre-formed pyrimidine ring. figshare.com This is particularly useful for synthesizing analogues with diverse substitution patterns. While often used for C-C bond formation on an existing ring, metal catalysts can also be involved in the primary ring-forming annulation steps. An iron(II)-complex has been shown to catalyze the reaction of ketones, aldehydes, or esters with amidines to provide various pyrimidine derivatives. organic-chemistry.org
Table 2: Overview of Metal-Catalyzed Routes in Pyrimidine Synthesis
| Metal Catalyst | Reaction Type | Reactants | Significance | Reference |
|---|---|---|---|---|
| Palladium (e.g., Pd(PPh3)2Cl2) | Suzuki Coupling | N-arylated pyrimidin-4-amine analogues, boronic acids/esters | Cost-effective synthesis of diverse 2,6-disubstituted pyrimidine analogues. | figshare.com |
| Iron(II)-complex | Dehydrogenative Annulation | Ketones/aldehydes/esters, amidines | Operationally simple, regioselective synthesis with broad functional group tolerance. | organic-chemistry.org |
| Various Transition Metals | [2+2+2] Cycloaddition | Alkynes, nitriles | Efficient construction of the pyridine (B92270) and pyrimidine core. | dntb.gov.ua |
Oxidative Annulation Approaches
Oxidative annulation represents another modern strategy for heterocycle synthesis. These methods often involve the formation of C-N and C-C bonds in a single operation under oxidative conditions. researchgate.net A base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has been developed to synthesize highly functionalized 4-trifluoromethyl pyridazines without the use of heavy metal catalysts, a strategy that highlights the potential for similar metal-free annulation approaches for pyrimidines. rsc.org
Precursor-Based Synthetic Approaches to 2-(Trifluoromethyl)pyrimidine-4,6-diamine
The direct synthesis of this compound via a one-pot cyclocondensation is challenging. A more common and practical approach involves a multi-step synthesis starting from a suitable precursor, which is then chemically modified to introduce the diamine functionality.
A key precursor is 2-(Trifluoromethyl)pyrimidine-4,6-diol (B1295931). This intermediate can be synthesized via the cyclocondensation of malonamide (B141969) with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride. chemicalbook.com The resulting diol can then be converted into the more reactive intermediate, 4,6-dichloro-2-(trifluoromethyl)pyrimidine (B1317092). This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).
Finally, the 4,6-dichloro intermediate undergoes nucleophilic aromatic substitution with ammonia (B1221849) or a protected form of ammonia to yield the target compound, this compound. This stepwise approach allows for the controlled introduction of the desired functional groups onto the pyrimidine core.
Utilization of Halogenated Pyrimidine Intermediates (e.g., 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine)
A prevalent and effective strategy for the synthesis of this compound involves the use of halogenated pyrimidine intermediates. These precursors, particularly chloro-substituted pyrimidines, serve as versatile electrophiles for nucleophilic aromatic substitution reactions, allowing for the sequential or direct introduction of amino functionalities.
A key intermediate in this approach is 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This compound can be synthesized from 2-(trifluoromethyl)pyrimidine-4,6-diol by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The diol itself is accessible through the condensation of ethyl trifluoroacetate and malonamide. chemicalbook.com
The synthesis of 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine (B73733) can be achieved through the partial amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The subsequent conversion of the remaining chloro group to an amino group completes the synthesis of this compound. This stepwise amination allows for the potential to introduce different amino substituents if desired.
Alternatively, a direct di-amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with an ammonia source can yield the target compound. The reaction conditions for such aminations can vary, with some procedures being carried out under catalyst-free conditions at elevated temperatures, while others may employ palladium-catalyzed methods to facilitate the carbon-nitrogen bond formation. The choice of methodology can be influenced by the desired scale and the reactivity of the specific amine being used.
The following table outlines representative conditions for the amination of chloropyrimidines, which are analogous to the synthesis of the target compound.
| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Product |
| 4,6-Dichloropyrimidine | Adamantyl-containing amines | K₂CO₃ | DMF | 140 | Mono-aminated pyrimidine |
| 4-Amino-6-chloropyrimidine | Adamantyl-containing amines | Pd(0) catalyst | - | - | 4,6-Diaminopyrimidine derivative |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (catalytic) | Water | 80 | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Conversion of Other Substituted Pyrimidine Derivatives
Another synthetic avenue involves the transformation of other substituted pyrimidine derivatives into the desired 4,6-diamine. A notable precursor in this category is 2-(trifluoromethyl)pyrimidine-4,6-diol. The hydroxyl groups of this diol can be converted to leaving groups, typically chloro groups, to facilitate subsequent amination.
The synthesis of 2-(trifluoromethyl)pyrimidine-4,6-diol is achieved through the base-catalyzed condensation of ethyl trifluoroacetate with malonamide. chemicalbook.com Sodium hydride is often employed as the base in a solvent such as toluene. chemicalbook.com
Once the diol is obtained, it can be converted to 4,6-dichloro-2-(trifluoromethyl)pyrimidine by refluxing with phosphorus oxychloride (POCl₃). This dichloro intermediate is then subjected to amination as described in the previous section to yield this compound.
The following table summarizes the key steps in this conversion pathway.
| Step | Starting Material | Reagents | Key Intermediate |
| 1 | Ethyl trifluoroacetate, Malonamide | Sodium Hydride, Toluene | 2-(Trifluoromethyl)pyrimidine-4,6-diol |
| 2 | 2-(Trifluoromethyl)pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃) | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine |
| 3 | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Ammonia source | This compound |
Preparation of the this compound Core Structure
The direct construction of the this compound core structure represents a more convergent synthetic approach. This can be achieved through the cyclocondensation of appropriate acyclic precursors.
One plausible method involves the reaction of a trifluoromethyl-containing three-carbon component with a source of the N-C-N fragment, such as guanidine. For instance, the condensation of a derivative of trifluoroacetic acid with malonodinitrile could potentially lead to an intermediate that, upon reaction with guanidine, would form the desired pyrimidine ring with the amino groups already in place.
While direct, one-pot syntheses of this specific compound are not extensively detailed in readily available literature, the fundamental principles of pyrimidine synthesis support this approach. The reaction would likely proceed via initial condensation and subsequent cyclization, driven by the formation of the stable aromatic pyrimidine ring.
Chemical Reactivity and Derivatization of 2 Trifluoromethyl Pyrimidine 4,6 Diamine
Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms
The nitrogen atoms in the pyrimidine ring are nucleophilic and can undergo several chemical transformations.
The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides, a reaction typically carried out with oxidizing agents like peroxy acids. cdnsciencepub.comacs.org The formation of N-oxides can significantly change the electronic characteristics of the pyrimidine ring, which in turn affects its reactivity and biological effects. rsc.org For instance, N-oxidation can make the ring more electrophilic and thus more prone to nucleophilic attack. This method has been used to adjust the pharmacokinetic and pharmacodynamic properties of drugs based on pyrimidine.
Three nitrogen-rich heterocyclic compounds with a diamino-pyrimidine mono-N-oxide part were created through gentle oxidation reactions. rsc.org The oxidation of a furazano-pyrimidine compound with a mix of trifluoroacetic anhydride (B1165640) (TFAA) and 50% hydrogen peroxide resulted in a nitrate (B79036) salt. rsc.org
Reactions Involving Amino Groups
The two amino groups located at positions 4 and 6 of the pyrimidine ring are the main locations for derivatization. Their nucleophilic quality enables a range of reactions, which leads to a wide variety of derivatives.
The primary amino groups of 2-(Trifluoromethyl)pyrimidine-4,6-diamine readily react with different aldehydes and ketones in condensation reactions to produce Schiff bases, also known as imines. nih.govijrar.com This reaction, which is usually catalyzed by an acid, results in the formation of a C=N double bond. These Schiff bases are important intermediates in organic synthesis and have been studied for their possible biological activities, such as antimicrobial and anticancer properties. mdpi.com The flexibility of this reaction permits the introduction of many different substituents, which allows for the precise adjustment of the molecule's characteristics. ijrar.com
| Carbonyl Compound | Resulting Schiff Base |
| 4-(dimethylamino)benzaldehyde | 4-((4-((4-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)imino)methyl)-N,N-dimethylaniline |
| 4-hydroxybenzaldehyde | 4-(((4-((4-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)imino)methyl)phenol |
| 4-nitrobenzaldehyde | N-(4-((4-nitrobenzylidene)amino)phenyl)-4-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
The amino groups can function as nucleophiles in substitution reactions. For example, their reaction with acyl halides or anhydrides leads to the formation of amides. These reactions are crucial for synthesizing peptides and for adding different functional groups to the pyrimidine structure. The resulting amide derivatives frequently show different solubility and electronic characteristics when compared to the original diamine.
Further functionalization of the amino groups can be achieved through amination and alkylation. Alkylation using alkyl halides can produce secondary and tertiary amines. mdpi.com These changes can affect the molecule's lipophilicity and its capacity to form hydrogen bonds, both of which are important for biological interactions. Reductive amination, which is a two-step method that includes forming a Schiff base and then reducing it, is another effective way to add alkyl groups.
| Reagent | Reaction Type | Product |
| Methyl iodide | Alkylation | N4,N6-dimethyl-2-(trifluoromethyl)pyrimidine-4,6-diamine |
| Benzoyl chloride | Acylation | N,N'-(2-(trifluoromethyl)pyrimidine-4,6-diyl)dibenzamide |
| Formaldehyde/Sodium borohydride | Reductive Amination | N4,N4,N6,N6-tetramethyl-2-(trifluoromethyl)pyrimidine-4,6-diamine |
Reactions at the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is generally seen as chemically stable and not very reactive. cymitquimica.com Its strong ability to withdraw electrons has a major impact on the reactivity of the pyrimidine ring. nih.gov While direct reactions on the C-F bonds of the trifluoromethyl group are difficult and need strong conditions, its electronic effect is a crucial part of the molecule's total reactivity. The -CF3 group makes the pyrimidine ring less reactive to electrophilic substitution but more reactive to nucleophilic aromatic substitution.
Functional Group Interconversions and Cyclization Reactions
The chemical reactivity of this compound is largely dictated by the nucleophilic character of its two amino groups at the C4 and C6 positions. These primary amine functionalities serve as key handles for a variety of chemical transformations, including functional group interconversions and, most notably, cyclization reactions. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C2 position influences the electron density of the pyrimidine ring, thereby modulating the reactivity of the amino groups. cymitquimica.com These groups can readily react with electrophilic reagents, making the compound a valuable precursor for the synthesis of more complex heterocyclic structures.
The diamine arrangement provides a versatile scaffold for constructing fused-ring systems. By reacting with appropriate bifunctional reagents, the two amino groups can participate in intramolecular cyclization cascades, leading to the formation of expanded heterocyclic systems with significant biological and pharmacological relevance.
The strategic positioning of the 4,6-diamino groups on the 2-(trifluoromethyl)pyrimidine (B47934) core makes it an ideal building block for synthesizing fused bicyclic heterocycles such as purines and triazolopyrimidines. These reactions typically involve condensation with reagents containing two electrophilic centers, which react sequentially with the pyrimidine's amino groups to close a new ring.
Purine (B94841) Analogue Synthesis: The construction of the purine ring system from pyrimidine precursors is a well-established strategy in heterocyclic chemistry. researchgate.netnews-medical.net For this compound, this transformation can be achieved by first introducing a nitro group at the 5-position. Subsequent reduction of the nitro group yields a triaminopyrimidine intermediate. This highly reactive species can then be cyclized with various one-carbon electrophiles (such as formic acid, orthoformates, or acid chlorides) to form the imidazole (B134444) ring, completing the 2-(trifluoromethyl)purine scaffold. The general approach involves creating a 4,5,6-triaminopyrimidine derivative which then undergoes cyclization to furnish the purine ring. researchgate.net
Triazolopyrimidine Synthesis: The synthesis of ub.eduacs.orgrjpbr.comtriazolo[1,5-a]pyrimidines is another important derivatization pathway. rjpbr.com This class of compounds can be prepared through the annulation of a 1,2,4-triazole (B32235) ring onto the pyrimidine core. researchgate.net A common method involves the reaction of the diamine with reagents that can generate a triazole ring. For instance, condensation with a 1,3-dicarbonyl compound or its equivalent can lead to an intermediate that, upon treatment with a diazotizing agent and subsequent cyclization, forms the triazolopyrimidine system. semanticscholar.org The specific reaction conditions and reagents determine the final substitution pattern on the newly formed triazole ring. The versatility of this approach allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships for various applications. acs.orgdntb.gov.ua
The following table summarizes representative cyclization reactions for the formation of these expanded heterocyclic systems from pyrimidine diamine precursors.
Table 1: Cyclization Reactions for the Formation of Expanded Heterocyclic Systems
| Starting Material Precursor | Reagent(s) | Resulting Heterocyclic System | Reaction Type |
|---|---|---|---|
| 4,5,6-Triaminopyrimidine | Triethyl orthoformate | Purine | Cyclocondensation |
| 4,5,6-Triaminopyrimidine | Formic Acid | Purine | Cyclocondensation |
| 4,6-Diaminopyrimidine | 1,3-Diketone / Diazotizing Agent | ub.eduacs.orgrjpbr.comTriazolo[1,5-a]pyrimidine | Annulation/Cyclization |
| 4,6-Diaminopyrimidine | N-cyano-dithioiminocarbonate | Substituted Pyrimido[1,2-a] ub.edusemanticscholar.orgthieme-connect.detriazine | Cyclocondensation |
| 4,6-Diaminopyrimidine | Diethyl azodicarboxylate / Triphenylphosphine | Pyrazolo[3,4-d]pyrimidine | Aza-Wittig/Cyclization |
Structure Activity Relationship Sar Studies of 2 Trifluoromethyl Pyrimidine 4,6 Diamine Derivatives
Impact of Trifluoromethyl Group Position and Substituents on Biological Activity
The trifluoromethyl (CF3) group is a key feature in many pyrimidine (B1678525) derivatives due to its unique electronic properties and steric bulk. nih.gov Its position on the pyrimidine ring and the nature of other substituents significantly modulate the compound's biological profile. The CF3 group is highly lipophilic and electron-withdrawing, which can enhance membrane permeability and binding interactions with target proteins. nih.gov
Studies on various pyrimidine derivatives have shown that the placement of the trifluoromethyl group is critical for bioactivity. For instance, research has indicated that having a trifluoromethyl group at the 6-position of the pyrimidine ring can contribute to enhanced biological activity. researchgate.net The strong electron-withdrawing nature of the CF3 group influences the electronic characteristics of the entire aromatic system, which can be pivotal for molecular interactions. nih.gov
In a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, the substituents on the phenyl ring attached to the pyrimidine core were found to be determinantal for their antifungal activity. frontiersin.orgnih.gov For example, specific compounds demonstrated potent inhibition against various fungal strains, highlighting the importance of the substitution pattern. frontiersin.orgnih.gov The data below illustrates the antifungal activity of selected compounds against Botrytis cinerea. frontiersin.orgnih.gov
| Compound ID | R-Group Substituent on Benzamide (B126) Moiety | Antifungal Inhibition Rate (%) against B. cinerea |
| 5b | 2-F | 96.76 |
| 5j | 4-Cl | 96.84 |
| 5l | 4-CF3 | 100 |
| Tebuconazole (Control) | N/A | 96.45 |
This data clearly shows that the presence of electron-withdrawing groups like fluorine, chlorine, and particularly a second trifluoromethyl group at the para-position of the benzamide ring resulted in excellent antifungal activity, with compound 5l surpassing the commercial control drug, tebuconazole. frontiersin.orgnih.gov
Influence of Diamine Moiety Modifications on Receptor Affinity and Selectivity
The 4,6-diamine moiety is a critical pharmacophore that provides key hydrogen bonding interactions with target receptors. Modifications to these amine groups can profoundly affect a compound's binding affinity and its selectivity for specific biological targets, such as protein kinases. nih.govresearchgate.net
In the development of Janus kinase (JAK) inhibitors, a pyrimidine-4,6-diamine scaffold was utilized to design potent and selective agents. nih.gov By modifying the substituents on the amine groups, researchers could optimize interactions within the ATP-binding site of the kinase. One derivative, compound 11e, demonstrated exceptional inhibitory activity against JAK3 (IC50 = 2.1 nM) and high selectivity over other JAK family members. nih.gov This selectivity is crucial as off-target inhibition can lead to unwanted side effects. The design of compound 11e involved modifications that allowed it to interact with a unique cysteine residue (Cys909) in JAK3, thereby conferring its high selectivity. nih.gov
Similarly, 4,6-diamino pyrimidine-based derivatives have been developed as Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia. researchgate.net A significant challenge in FLT3 inhibitor design is achieving selectivity over the structurally similar c-KIT kinase, as dual inhibition can cause myelosuppression. researchgate.net Rational design approaches focusing on modifications to the diamine scaffold led to the discovery of compound 13a, which exhibited a potent FLT3 kinase inhibition (IC50 = 13.9 nM) with high selectivity over c-KIT. researchgate.net This research underscores how subtle changes to the groups attached to the diamine core can steer the molecule's binding preference from one kinase to another. researchgate.net
Steric and Electronic Effects on Pharmacological Profiles
The pharmacological profile of a drug candidate is governed by a combination of steric and electronic effects, which influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target receptor. The trifluoromethyl group, in particular, exerts significant steric and electronic influence. nih.govresearchgate.net
Computational Approaches to SAR Elucidation
In modern drug discovery, computational methods are indispensable for elucidating SAR and accelerating the design of new drug candidates. nih.gov These in silico techniques provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. researchgate.netnih.gov For pyrimidine-4,6-diamine derivatives, QSAR models have been developed to predict their inhibitory potency against targets like JAK3. nih.govopenrepository.com These models use molecular descriptors (representing properties like hydrophobicity, electronic effects, and steric bulk) to build mathematical equations that can predict the activity of newly designed, unsynthesized molecules. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding mode of a ligand within the three-dimensional structure of a receptor. openrepository.com This technique was employed in the design of JAK3 and FLT3 inhibitors to visualize how pyrimidine-4,6-diamine derivatives fit into the kinase active site and to identify key interactions. nih.govresearchgate.net Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event. openrepository.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be used to estimate the binding free energy, offering a quantitative measure of binding affinity. openrepository.com
These computational approaches, including pharmacophore modeling and ADMET prediction, allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing, thereby streamlining the drug discovery process. nih.govopenrepository.com
Biological Activities and Molecular Mechanisms of Action
Medicinal Chemistry Applications
The pyrimidine (B1678525) nucleus is a cornerstone in the development of therapeutic agents due to its presence in essential biomolecules and its versatile chemical nature. nih.gov The addition of a trifluoromethyl group often enhances pharmacological properties such as metabolic stability and lipophilicity, making trifluoromethyl-pyrimidine derivatives a subject of intense study. nih.govmdpi.com
Anticancer and Antiproliferative Activities
The fight against cancer has seen the development of many pyrimidine-based antimetabolites. wjarr.com Derivatives featuring the pyrimidine-4,6-diamine and trifluoromethyl moieties have shown promise in targeting various mechanisms of cancer progression.
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of essential amino acids and are known to play a significant role in the development of various cancers, including glioblastoma, breast cancer, and prostate cancer. nih.gov A class of compounds known as (trifluoromethyl)pyrimidinediones has been identified as potent dual inhibitors of both cytosolic BCAT1 and mitochondrial BCAT2. nih.govnih.gov These inhibitors were discovered through high-throughput screening and their development was guided by X-ray crystal structures. nih.gov The inhibition of BCATs disrupts cancer cell metabolism, representing a key therapeutic strategy. nih.gov Although these compounds are pyrimidinediones rather than diamines, their activity underscores the potential of the trifluoromethyl-pyrimidine scaffold in targeting cancer metabolism enzymes.
Derivatives structurally related to 2-(Trifluoromethyl)pyrimidine-4,6-diamine have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines.
Pyrimidine-4,6-diamine derivatives have been synthesized and identified as potent inhibitors of OLIG2, a critical transcription factor in glioblastoma. One such derivative, compound B01, showed strong anti-proliferative effects in U87 and U251 glioblastoma cell lines. nih.gov
Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been evaluated for their anticancer potential. nih.govmdpi.com Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be highly active, showing inhibitory effects against leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer cell lines. mdpi.com
Other 2-aminopyrimidine derivatives have also shown potent cytotoxic activity. A series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were effective against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cells, inducing apoptosis through the suppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org Similarly, pyrimidine-2,4-diamine analogues were found to inhibit the proliferation of HCT116 (colorectal) and A549 (lung) cells by targeting the GTSE1 protein. nih.gov
The following table summarizes the reported antiproliferative activities of various related pyrimidine compounds.
| Compound Class | Cell Line | Activity (IC50 / Growth %) |
| Pyrimidine-4,6-diamine derivative (B01) | U87 (Glioblastoma) | IC50: 7.0 µM |
| Pyrimidine-4,6-diamine derivative (B01) | U251 (Glioblastoma) | IC50: 6.4 µM |
| 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine (3b) | SW-620 (Colon) | Growth %: -63.05 |
| 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine (3b) | NCI-H522 (Lung) | Growth %: -67.57 |
| 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine (3b) | T-47D (Breast) | Growth %: -35.57 |
| 2-Amino-4-aryl-pyrimidine derivative (7b) | MCF-7 (Breast) | IC50: 0.48 µM |
| 2-Amino-4-aryl-pyrimidine derivative (7b) | HeLa (Cervical) | IC50: 0.74 µM |
| 2-Amino-4-aryl-pyrimidine derivative (7b) | A549 (Lung) | IC50: 2.16 µM |
| Pyrimidine derivative (10b) | MCF-7 (Breast) | IC50: 2.15 µg/mL |
| Pyrimidine derivative (10b) | HCT-116 (Colorectal) | IC50: 3.41 µg/mL |
Anti-inflammatory Propertiesnih.gov
Pyrimidine derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. nih.govresearchgate.net Several pyrimidine-based drugs are already in clinical use for inflammatory conditions. nih.gov
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators. nih.gov Research has shown that pyrimidine derivatives can suppress the expression and activity of cyclooxygenase (COX) enzymes, prostaglandin E2, nitric oxide (NO), and nuclear factor kappa B (NF-κB), as well as various cytokines and chemokines. nih.gov For instance, certain 2-aminopyrimidine derivatives have been identified as anti-inflammatory mediators that can regulate Toll-like receptor (TLR) responses in human monocytes. This modulation of the innate immune response is crucial for controlling both acute and chronic inflammatory conditions.
Antimicrobial Activities
The pyrimidine scaffold is a key component of many antimicrobial agents. nih.gov The structural versatility of pyrimidine allows for the development of compounds that can target bacteria, fungi, and other microbes. wjarr.comresearchgate.net
Derivatives of 2,4-diaminopyrimidine are particularly important in the development of antibacterial drugs. mdpi.com Studies on chimeras featuring a 2,4-diaminopyrimidine core and a 4-(trifluoromethyl)phenyl substituent have demonstrated high effectiveness against the bacterium Pseudomonas aeruginosa. mdpi.com Furthermore, various 2-amino-4,6-disubstituted pyrimidines have shown moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov
In the realm of antifungal agents, trifluoromethyl pyrimidine derivatives have shown significant activity. wjarr.comfrontiersin.org For example, certain novel pyrimidine derivatives bearing a trifluoromethyl group exhibited excellent in vitro antifungal activity against plant pathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum, with efficacy comparable to or better than the commercial fungicide tebuconazole. frontiersin.org
Antibacterial Efficacy
Currently, there is limited direct scientific literature available specifically detailing the antibacterial efficacy of this compound. However, broader research into pyrimidine derivatives suggests that this class of compounds can exhibit a range of biological activities, including antibacterial properties. For instance, studies on metal-organic frameworks (MOFs) incorporating 4,6-diamino-2-pyrimidinethiol, a structurally related compound, have demonstrated antibacterial and antibiofilm activities. These MOFs, which utilize zinc and cobalt as metal centers, have shown potent effects against various bacteria. The proposed antibacterial mechanism involves electrostatic interactions and lipid peroxidation, leading to the generation of reactive oxygen species and subsequent bacterial cell death. axonmedchem.com Further research is necessary to specifically evaluate the antibacterial potential of this compound.
Antifungal Efficacy
Derivatives of trifluoromethyl pyrimidine have demonstrated notable antifungal activity against a variety of plant-pathogenic fungi. While research specifically on this compound is not extensively detailed in the available literature, studies on closely related structures provide insight into the potential of this chemical scaffold.
One study synthesized a series of novel pyrimidine derivatives containing an amide moiety, which included a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide structure. Several of these compounds exhibited significant in vitro antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov For example, compounds 5f (5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) and 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed a 100% inhibition rate against Phomopsis sp. at a concentration of 50 μg/ml. nih.gov
Another study focused on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety. Many of these compounds displayed obvious antifungal activities against several strains of Botrytis cinerea, as well as Phytophthora infestans and Pyricularia oryzae Cav. cancer.gov The introduction of a halogen atom to the structure was found to improve the antifungal activities against Botrytis cinerea. cancer.gov
The table below summarizes the antifungal activity of some trifluoromethyl pyrimidine derivatives.
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/ml | Reference |
| 5f | Phomopsis sp. | 100.0 | nih.gov |
| 5o | Phomopsis sp. | 100.0 | nih.gov |
| 5p | Phomopsis sp. | 93.4 | nih.gov |
| 5n | Phomopsis sp. | 91.8 | nih.gov |
| 5o | B. dothidea | 88.5 | nih.gov |
| 5n | B. dothidea | 84.1 | nih.gov |
| 5o | B. cinereal | 84.7 | nih.gov |
| 5m | B. cinereal | 83.6 | nih.gov |
Antiviral Potentials
The antiviral potential of this compound has not been specifically elucidated in the reviewed scientific literature. However, the broader class of pyrimidine derivatives is well-known for its wide range of antiviral activities. Pyrimidine analogs are core structures in many antiviral drugs and are known to inhibit a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza virus, and hepatitis B and C viruses. actasdermo.orgmedchemexpress.com
Research into 2,6-diaminopurine derivatives, which share some structural similarities with the pyrimidine-4,6-diamine core, has identified compounds with broad-spectrum antiviral activity against flaviviruses, influenza virus, and SARS-CoV-2. rndsystems.com This suggests that the pyrimidine scaffold is a promising framework for the development of novel antiviral agents. Further investigation is required to determine if this compound itself possesses any significant antiviral properties.
Enzyme Inhibition Studies
Derivatives of pyrimidine-4,6-diamine have been identified as potent and selective inhibitors of Janus kinase 3 (JAK3). tocris.comwikipedia.org JAKs are crucial enzymes in the signaling pathways of numerous cytokines and growth factors, and their inhibition is a therapeutic strategy for autoimmune diseases and cancer. tocris.com
A study focused on the design and synthesis of pyrimidine-4,6-diamine derivatives as selective JAK3 inhibitors. One particular compound, designated as 11e , demonstrated excellent JAK3 inhibitory activity with an IC50 value of 2.1 nM. wikipedia.org This compound also exhibited high selectivity for JAK3 over other JAK kinase family members. wikipedia.org The high potency and selectivity of these derivatives are attributed to their potential interaction with a unique cysteine residue (Cys909) present in the JAK3 enzyme. tocris.comwikipedia.org In cellular assays, these compounds have been shown to inhibit IL-2-stimulated T cell proliferation, further supporting their potential as JAK3 inhibitors. tocris.comwikipedia.org
The table below presents the inhibitory activity of selected pyrimidine-4,6-diamine derivatives against various Janus kinases.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 11e | >10000 | >10000 | 2.1 | >10000 | wikipedia.org |
Receptor Antagonism (e.g., Adenosine A2A, CCR4, Dopamine D3/D2 Receptors)
While there is no direct evidence of this compound acting as an antagonist for Adenosine A2A, CCR4, or Dopamine D3/D2 receptors, the pyrimidine scaffold is a common feature in antagonists for these receptors.
Adenosine A2A Receptor: Antagonists of the Adenosine A2A receptor are being investigated for the treatment of Parkinson's disease. mdpi.comnih.govnih.gov Several series of pyrimidine-based compounds have been developed as potent and selective A2A receptor antagonists. nih.govmedchemexpress.com
CCR4 Receptor: The C-C chemokine receptor 4 (CCR4) is a target for immunomodulatory agents. nih.gov Small-molecule CCR4 antagonists have been developed and have shown the ability to inhibit the trafficking of regulatory T cells (Treg) into the tumor microenvironment. medchemexpress.commedchemexpress.com
Dopamine D3/D2 Receptors: Dopamine receptor antagonism is a key mechanism for many antipsychotic and anti-addiction medications. nih.govsigmaaldrich.com While specific data for this compound is lacking, the pyrimidine moiety is present in some compounds designed as D3/D2 receptor antagonists. nih.gov
Antiparasitic Activity
Agrochemical Applications
The pyrimidine ring is a crucial component in many biologically active molecules and a key building block in the design of pesticides. frontiersin.org When substituted with a trifluoromethyl group, these compounds often exhibit potent biological effects, leading to their development as insecticides, fungicides, and herbicides.
Derivatives of trifluoromethyl pyrimidine have shown notable insecticidal properties against various agricultural pests. In one study, a series of novel pyrimidine-4-amine derivatives featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and tested. acs.org These compounds displayed excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.org Specifically, compounds designated U7 and U8 showed broad-spectrum insecticidal activity, with LC50 values against M. separata of 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. acs.org
Another study on trifluoromethyl pyrimidine derivatives bearing an amide moiety reported moderate insecticidal activities against Spodoptera frugiperda and Mythimna separata at a concentration of 500 µg/ml. nih.govnih.gov The mortality rates for the most active compounds in this series reached up to 90.0% against S. frugiperda and 86.7% against M. separata. nih.gov These findings highlight the potential of the trifluoromethyl pyrimidine core structure in developing new insect control agents. frontiersin.org
Table 1: Insecticidal Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound | Target Pest | Concentration | Mortality Rate (%) | Reference |
|---|---|---|---|---|
| 5w (amide derivative) | Spodoptera frugiperda | 500 µg/mL | 90.0% | nih.gov |
| 5w (amide derivative) | Mythimna separata | 500 µg/mL | 86.7% | nih.gov |
| 5o (amide derivative) | Spodoptera frugiperda | 500 µg/mL | 80.0% | nih.gov |
| 5t (amide derivative) | Spodoptera frugiperda | 500 µg/mL | 83.3% | nih.gov |
The trifluoromethyl pyrimidine scaffold is also prevalent in compounds developed for their fungicidal properties. Pyrimidine fungicides are a significant area of research for preventing and treating plant fungal diseases. nih.gov A study of trifluoromethyl pyrimidine derivatives with an amide moiety found that several compounds exhibited excellent in vitro antifungal activity against Botrytis cinereal (B. cinerea), with inhibition rates of up to 100% at a concentration of 50 µg/ml, which was superior to the commercial fungicide tebuconazole. frontiersin.orgnih.gov
Similarly, another investigation into pyrimidine derivatives containing an amide moiety found that certain compounds showed high antifungal activity against Phomopsis sp., with an inhibition rate of 100%. nih.gov The most promising compound in that series, designated 5o, had an EC50 value of 10.5 µg/ml against Phompsis sp., outperforming the control fungicide Pyrimethanil (EC50 of 32.1 µg/ml). nih.gov Fused pyrimidine systems, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, have also demonstrated significant activity against various strains of Botrytis cinerea. frontiersin.org
Table 2: Fungicidal Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound | Target Fungus | Concentration | Inhibition Rate (%) | EC50 (µg/mL) | Reference |
|---|---|---|---|---|---|
| 5l (amide derivative) | Botrytis cinerea | 50 µg/mL | 100% | Not specified | nih.gov |
| 5j (amide derivative) | Botrytis cinerea | 50 µg/mL | 96.84% | Not specified | nih.gov |
| 5v (amide derivative) | Sclerotinia sclerotiorum | 50 µg/mL | 82.73% | Not specified | nih.gov |
| 5o (amide-oxy derivative) | Phomopsis sp. | Not specified | 100% | 10.5 | nih.gov |
| 5f (amide-oxy derivative) | Phomopsis sp. | Not specified | 100% | Not specified | nih.gov |
The trifluoromethyl group is a common feature in many commercial herbicides. nih.gov For instance, Pyroxsulam is an acetolactate synthase (ALS)-inhibiting herbicide that incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure to control weeds in cereal crops. nih.govresearchoutreach.org The herbicidal activity of compounds containing a trifluoromethyl group is often linked to the inhibition of specific plant enzymes. mdpi.com Structure-activity relationship studies of some protoporphyrinogen oxidase (PPO) inhibitors show that compounds have good herbicidal activity when the 6-position of a uracil motif is substituted with a trifluoromethyl group. mdpi.com The disruption of pyrimidine biosynthesis itself has been identified as a novel herbicide mode of action, with inhibitors targeting the enzyme dihydroorotate dehydrogenase (DHODH). pnas.org While direct herbicidal data for this compound is not available, the established importance of the trifluoromethyl-heterocycle motif in commercial herbicides suggests the potential of this structural class. nih.govresearchoutreach.org
Mechanisms of Cellular and Molecular Interaction
The efficacy of trifluoromethyl pyrimidine derivatives as agrochemicals is rooted in their specific interactions at the molecular level, which are influenced by their physicochemical properties.
The molecular mechanism of action for many pesticides involves binding to a specific target protein or enzyme. For certain pyrimidin-4-amine derivatives, molecular docking studies have provided insights into these interactions. For example, insecticidal derivatives have been modeled binding to the active site of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. acs.org The docking results for some active compounds showed a different binding mode compared to the positive control, suggesting a novel interaction that could be exploited to overcome resistance. acs.org
Allosteric modulation, where a compound binds to a site on the target protein distinct from the primary (orthosteric) site, is another potential mechanism. This can modify the protein's function without directly competing with the natural ligand. While not specifically demonstrated for this compound, this mechanism is a promising avenue for developing highly specific modulators of target proteins.
For any pesticide to be effective, it must be able to cross biological membranes, such as a plant's waxy cuticle or an insect's exoskeleton, to reach its target site. Lipophilicity, often measured as the octanol-water partition coefficient (logP or logD), is a critical factor governing this permeability.
Advanced Applications in Material Science
Organic Monomers for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their pre-designable structures, high porosity, and exceptional stability make them suitable for applications in gas storage, separation, and catalysis. tcichemicals.com The synthesis of COFs typically involves the condensation reaction between multitopic monomers, such as aldehydes and amines, to form extended, ordered networks. tcichemicals.com Diamine linkers are crucial components in the construction of many COFs, particularly in the formation of highly stable imine-linked frameworks. rsc.org
While direct synthesis of a COF using 2-(Trifluoromethyl)pyrimidine-4,6-diamine has not been extensively documented in peer-reviewed literature, the introduction of fluorine into COF structures is a known strategy for enhancing their properties. nih.gov The incorporation of fluorine-containing monomers can improve the resulting framework's crystallinity, porosity, and chemical stability. nih.govresearchgate.net For instance, fluorinated COFs have demonstrated enhanced performance in specialized applications like drug delivery and the adsorption of specific molecules. rsc.org
The use of this compound as a monomer is anticipated to yield COFs with unique characteristics:
Modified Pore Environment: The strongly electronegative trifluoromethyl group would create a highly polarized pore environment, potentially leading to selective adsorption of polar molecules.
Hydrophobicity Control: The trifluoromethyl group can impart hydrophobic properties to the pore surfaces, making such COFs potentially useful for oil-water separation or the capture of organic pollutants from aqueous environments. nih.gov
Research on analogous fluorinated COFs supports this potential. For example, COFs constructed from other fluorinated diamine linkers have shown distinct advantages in selective adsorption, underscoring the value of fluorine functionalization in designing next-generation porous materials. researchgate.netrsc.org
| Property | Anticipated Influence of Fluorine/CF₃ Group | Potential Application |
|---|---|---|
| Porosity & Surface Area | Enhanced due to improved structural ordering and interlayer stacking. researchgate.net | Gas Storage, Catalysis |
| Chemical Stability | Increased robustness against harsh chemical environments. nih.gov | Industrial Separations, Catalysis |
| Surface Polarity | Creation of electron-deficient pores, leading to specific host-guest interactions. | Selective Adsorption, Drug Delivery rsc.org |
| Hydrophobicity | Increased hydrophobicity of the framework. nih.gov | Oil-Water Separation, Pollutant Capture |
Electronic and Optical Materials
In the field of organic electronics, there is a high demand for materials that combine thermal stability, solution processability, and specific optical properties like high transparency. Polyimides and other high-performance polymers are often used, but their applications can be limited by poor solubility and coloration arising from intermolecular charge-transfer (CT) complexes. rsc.org
The incorporation of trifluoromethyl (-CF3) groups into polymer backbones is a highly effective strategy to overcome these limitations. rsc.org The bulky nature and strong electronegativity of the -CF3 group introduce several benefits:
Improved Solubility: The bulky -CF3 group disrupts the close packing of polymer chains, reducing intermolecular forces and enhancing solubility in common organic solvents. researchgate.net
Enhanced Optical Transparency: By sterically hindering the formation of intermolecular charge-transfer complexes, the -CF3 group reduces coloration, leading to highly transparent and colorless films. rsc.orgnih.gov
Lower Dielectric Constant: The low polarizability of the C-F bond helps to decrease the material's dielectric constant, a critical property for microelectronics and 5G applications. researchgate.net
Reduced Refractive Index: Fluorinated polymers typically exhibit lower refractive indices compared to their non-fluorinated analogs. researchgate.net
Utilizing this compound as a monomer for synthesizing polymers like polyimides or polyamides would leverage these advantages. researchgate.netnih.gov The diamine functionality allows for its direct integration into polymer chains, while the trifluoromethyl group and the rigid pyrimidine (B1678525) ring would contribute to a final material with excellent thermal stability, high optical clarity, and favorable dielectric properties, making it a candidate for flexible displays, printed circuit boards, and other advanced optoelectronic devices. nih.govrsc.org
| Property | Effect of -CF₃ Incorporation | Reference Finding |
|---|---|---|
| Optical Transparency | Increases; cutoff wavelength decreases. | Polyimide films can achieve light transparencies of 87–91% at 550 nm. researchgate.net |
| Solubility | Significantly improved in organic solvents. | -CF₃ groups disrupt interchain interactions, enhancing solubility. researchgate.net |
| Dielectric Constant | Decreases. | Introduction of -CF₃ structures can significantly reduce the dielectric constant. researchgate.net |
| Thermal Stability (Tg) | Remains high; often above 300 °C. | Polymers exhibit high glass transition temperatures despite improved solubility. researchgate.net |
| Refractive Index | Decreases. | Fluorinated polyimides show low refractive indices in the range of 1.535–1.602. researchgate.net |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules (luminogens) become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the aggregated state. nih.gov The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotations (RIR) and vibrations. acs.org In dilute solutions, excited-state energy is dissipated non-radiatively through these motions. In the aggregated state, the physical constraint on these motions blocks the non-radiative decay pathways, forcing the energy to be released as light. acs.org
Molecules featuring rotatable groups, such as phenyl rings, are classic examples of AIE luminogens. The structural features of this compound make it a strong candidate for exhibiting AIE properties.
Trifluoromethyl Group: The rotation of the C-CF3 bond can serve as a non-radiative decay channel in the solution state. Studies on other molecules, such as trifluoromethyl-substituted distyrylbenzenes, have demonstrated AIE activity, suggesting the -CF3 group can play a role in this phenomenon. nih.govrsc.org
Pyrimidine Ring System: The pyrimidine core and its substituents can undergo low-frequency vibrations or torsions. Several pyrimidine derivatives have been reported to show AIE, where aggregation restricts these motions, leading to enhanced emission. researchgate.netresearchgate.net For example, 5-(benzylidene)pyrimidine-2,4,6-triones are weakly emissive in solution but become strong emitters upon aggregation. researchgate.net
Therefore, it is hypothesized that in a dilute solution, this compound would be weakly fluorescent due to the energy dissipation via the rotation of the trifluoromethyl group and vibrations within the pyrimidine system. Upon aggregation, these intramolecular motions would be restricted, closing the non-radiative pathways and activating the radiative decay channel, resulting in strong fluorescence. This "off-on" fluorescent behavior makes AIE-active materials highly valuable for applications in chemical sensors, biological probes, and solid-state lighting. nih.gov
| Compound Class | Key Structural Feature | Observed AIE Behavior |
|---|---|---|
| Trifluoromethyl-substituted distyrylbenzenes | -CF₃ groups on an aromatic backbone | Exhibit AIE with fluorescence quantum efficiency modulated by solid-state packing. nih.govresearchgate.net |
| 5-(Benzylidene)pyrimidine-2,4,6-triones | Pyrimidine core with rotatable phenyl ring | Virtually non-luminescent in dilute solution, but highly emissive in aggregates. researchgate.net |
| Dimethylacridan substituted pyrimidine | Pyrimidine core with bulky, rotatable substituents | Exhibits Aggregation-Induced Enhanced Emission (AIEE). researchgate.net |
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of pyrimidine-4,6-diamine, QSAR has been instrumental in designing and predicting the potency of new inhibitors targeting specific biological pathways, such as the JAK3/STAT signaling pathway. rsc.orgsemanticscholar.org
An integrated study successfully developed a robust QSAR model to predict the inhibitory efficacy of pyrimidine-4,6-diamine derivatives against the Janus kinase 3 (JAK3) enzyme. rsc.org The model was meticulously constructed using multiple linear regression (MLR), a statistical technique that creates a linear equation to explain the relationship between molecular descriptors (physicochemical properties) and the observed biological activity. rsc.orgsemanticscholar.org To enhance the predictive power and minimize errors, the initial MLR model was further refined using an artificial neural network (ANN) methodology. semanticscholar.org
Both models demonstrated excellent performance and predictive capability. The MLR model yielded a coefficient of determination (R²) of 0.89, while the more refined ANN model achieved an R² of 0.95, indicating a strong correlation between the predicted and actual activities of the compounds. semanticscholar.org The robustness of the model was further validated using leave-one-out cross-validation, which resulted in a high cross-validation coefficient (Q²). semanticscholar.org This validated QSAR model was then used to accurately predict the high inhibitory potency of newly designed compounds. rsc.orgsemanticscholar.org
| QSAR Model Type | Performance Metric (R²) | Refinement Method |
|---|---|---|
| Multiple Linear Regression (MLR) | 0.89 | - |
| Artificial Neural Network (ANN) | 0.95 | Refined from MLR model |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable for understanding how a ligand, such as a pyrimidine-4,6-diamine derivative, interacts with the binding site of a target protein.
In the context of JAK3 inhibition, covalent docking (CovDock) simulations were performed to analyze the interactions between pyrimidine-4,6-diamine derivatives and the enzyme's active site. rsc.orgsemanticscholar.org These simulations revealed strong covalent interactions, which are crucial for potent and sustained inhibition. rsc.org The introduction of a trifluoromethyl group into pyrimidine (B1678525) scaffolds can significantly enhance binding affinity through multipolar interactions with the protein backbone, particularly with backbone carbonyls. nih.govphyschemres.org These fluorine-backbone interactions are a key factor contributing to the high potency of many small molecule inhibitors. nih.gov
Analysis of the docked complexes helps identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent or covalent bonds with the ligand. researchgate.net This detailed interaction analysis provides a structural basis for the molecule's activity and guides further optimization to improve binding affinity and selectivity.
Molecular Dynamics (MD) Simulations for Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. ijcce.ac.ir This technique provides detailed information on the conformational changes and stability of a ligand-protein complex in a simulated physiological environment. rsc.org
To assess the stability of newly designed pyrimidine-4,6-diamine inhibitors within the JAK3 binding site, extensive MD simulations were conducted. rsc.orgsemanticscholar.org Simulations running for as long as 500 nanoseconds (ns) were employed to evaluate the dynamic behavior of the complex and confirm that the inhibitors could maintain stable interactions over a significant period. rsc.orgsemanticscholar.org The results from root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses help to confirm the stability of the complex. ijcce.ac.ir Such simulations are critical for validating the results of molecular docking and ensuring that the predicted binding mode is stable and energetically favorable. rsc.org
Binding Free Energy Calculations (e.g., MM/GBSA)
To provide a more quantitative estimate of the binding affinity between a ligand and its protein target, binding free energy calculations are often performed on snapshots from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach for this purpose. rsc.orgacs.org
MM/GBSA calculations were utilized to estimate the binding affinity of novel pyrimidine-4,6-diamine inhibitors to the JAK3 enzyme. rsc.orgsemanticscholar.org This method calculates the binding free energy by combining molecular mechanics energy terms with calculations of polar and non-polar solvation energies. acs.orgmdpi.com The results of these calculations supported the high binding affinity predicted by docking studies and observed through experimental assays, providing further confidence in the therapeutic potential of the designed inhibitors. rsc.orgsemanticscholar.org The final binding free energy is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. mdpi.com
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity Prediction, and Nonlinear Optical Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. physchemres.org By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), DFT can be used to optimize the molecular geometry and calculate a wide range of electronic properties. nih.govresearchgate.net
Electronic Structure and Reactivity Prediction: DFT calculations are crucial for understanding the electronic properties of pyrimidine derivatives. physchemres.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity; the HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index can be calculated to predict the molecule's reactive nature. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites within the molecule, predicting regions likely to be involved in intermolecular interactions. semanticscholar.org
Nonlinear Optical (NLO) Properties: Pyrimidine derivatives are also investigated for their potential in advanced optical devices due to their nonlinear optical (NLO) properties. rsc.orgnih.gov DFT calculations are employed to compute NLO properties such as polarizability (α) and the first and second hyperpolarizabilities (β and γ). The π-deficient nature of the pyrimidine core makes it an ideal scaffold for creating push-pull molecules, which can enhance NLO effects. nih.gov Theoretical studies on pyrimidine-based chromophores have demonstrated that their NLO properties can be finely tuned, making them promising candidates for applications in optical signal processing and other photonic technologies. rsc.org
ADMET Prediction for Drug-likeness and Safety Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness and potential safety issues, reducing the likelihood of late-stage failures in drug development.
For the newly designed pyrimidine-4,6-diamine derivatives targeting JAK3, a comprehensive ADMET prediction was performed. rsc.orgsemanticscholar.org These computational models assess a variety of properties, including intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. The results indicated that the novel compounds possessed promising ADMET profiles, showing favorable drug-like properties when compared to the FDA-approved drug Tofacitinib. rsc.org This early-stage safety and pharmacokinetic assessment is crucial for prioritizing the most promising candidates for further development.
| ADMET Parameter | Significance in Drug Development |
|---|---|
| Aqueous Solubility | Affects absorption and formulation. |
| Human Intestinal Absorption (HIA) | Predicts the extent of drug absorption after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Determines if a drug can enter the central nervous system. |
| CYP2D6 Inhibition | Assesses the potential for drug-drug interactions. |
| Hepatotoxicity | Predicts the risk of drug-induced liver injury. |
| AMES Mutagenicity | Screens for the potential of a compound to cause DNA mutations. |
Future Research Directions and Translational Potential
Development of Novel and Efficient Synthetic Pathways
Future research should prioritize the development of more convergent and atom-economical synthetic strategies. This could involve the exploration of novel cyclocondensation reactions using different starting materials or the development of innovative C-F bond formation techniques. A key goal is to streamline the synthesis to make the core structure and its analogues more accessible for extensive screening and development. Furthermore, the principles of green chemistry should be integrated, focusing on the use of less hazardous solvents and reagents, and minimizing waste production.
Key objectives for future synthetic research include:
Improving Yields: Developing reactions that consistently produce higher yields of the target compound.
Reducing Step Count: Designing more convergent pathways that reduce the number of synthetic steps.
Enhancing Scalability: Ensuring that new synthetic routes are amenable to large-scale production for potential commercialization.
Green Chemistry Approaches: Utilizing environmentally benign conditions and reagents.
Exploration of Undiscovered Biological Targets and Disease Indications
Derivatives of the pyrimidine-4,6-diamine scaffold have demonstrated activity against a range of biological targets, highlighting the versatility of this chemical framework. nih.govnih.govnih.gov Research has identified potent inhibitors of specific kinases and enzymes involved in significant human diseases. nih.govnih.govnih.gov
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia | nih.govresearchgate.net |
| Kinases | Janus Kinase 3 (JAK3) | Inflammatory and Autoimmune Diseases | nih.gov |
| Helicases | Werner (WRN) Helicase | Cancer (Microsatellite Instability-High) | nih.govresearchgate.net |
| Parasitic Enzymes | Plasmodium falciparum targets | Malaria | nih.gov |
| Various | Fungal, insecticidal, and cancer cell targets | Agrochemical and Oncology | frontiersin.orgnih.gov |
Despite these successes, the full biological potential of 2-(trifluoromethyl)pyrimidine-4,6-diamine and its derivatives is likely yet to be realized. Future research should employ high-throughput screening and chemoproteomics to identify novel protein targets. This could reveal unexpected therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, or virology. A systematic exploration of its activity across different enzyme families and receptor classes could uncover entirely new disease indications for this privileged scaffold.
Rational Design of Next-Generation Derivatives with Enhanced Specificity and Potency
The principles of rational, structure-based drug design are crucial for evolving the this compound scaffold into highly selective and potent therapeutic agents. nih.govnih.gov By leveraging structural information from co-crystal structures of derivatives bound to their targets, medicinal chemists can make precise modifications to improve binding affinity and selectivity. nih.gov
Future efforts in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the peripheral substituents on the pyrimidine (B1678525) ring and the amino groups to build a comprehensive understanding of how structural changes affect biological activity. nih.gov
Selectivity Enhancement: Designing derivatives that can distinguish between closely related protein targets, such as different kinase isoforms, to minimize off-target effects and potential toxicity. nih.govresearchgate.net For instance, research has successfully developed pyrimidine-4,6-diamine derivatives as highly selective inhibitors of FLT3 over the closely related c-KIT, which is a significant challenge in cancer therapy. nih.govresearchgate.net
Scaffold Hopping and Bioisosteric Replacement: Employing strategies like scaffold-hopping to discover novel core structures that retain the key pharmacophoric features while offering improved properties. nih.gov
The ultimate goal is to create a pipeline of next-generation compounds that are not only highly potent but also possess the drug-like properties necessary for clinical development.
Expansion into Emerging Material Science Applications
While the primary focus for pyrimidine derivatives has been in the biomedical field, the unique physicochemical properties conferred by the trifluoromethyl group suggest potential applications in material science. Organofluorine compounds are known for their enhanced thermal stability, chemical resistance, and unique electronic properties. mdpi.com
Future exploratory research could investigate the potential of this compound as a building block for novel functional materials. Potential areas of application include:
Fluoropolymers: The incorporation of this fluorinated pyrimidine into polymer backbones could lead to materials with high thermal stability and low surface energy, suitable for specialized coatings or membranes. mdpi.com
Organic Electronics: The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs).
Crystal Engineering: The diamine groups offer predictable hydrogen bonding sites, making the molecule an interesting candidate for designing complex, self-assembling supramolecular structures and metal-organic frameworks (MOFs).
This represents a largely untapped area of research that could significantly broaden the utility of this compound beyond its current applications.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The future of designing and discovering new applications for this compound lies in the tight integration of synthetic chemistry with advanced computational modeling. mdpi.com Computer-aided drug discovery (CADD) has already proven valuable in understanding the mechanism of action and guiding the design of pyrimidine-based inhibitors. nih.govnih.govresearchgate.net
This synergy should be expanded to encompass the entire discovery and development pipeline:
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the biological activity and physicochemical properties of virtual libraries of derivatives before their synthesis.
Molecular Dynamics Simulations: Simulating the dynamic interactions between a derivative and its biological target to gain deeper insights into binding kinetics and mechanism of action.
In Silico Screening: Virtually screening vast compound libraries against newly identified biological targets to prioritize synthetic efforts on the most promising candidates.
By combining the predictive power of computational chemistry with the practical capabilities of modern synthetic methods, researchers can accelerate the discovery process, reduce costs, and increase the likelihood of developing successful and impactful next-generation compounds based on the this compound scaffold.
Q & A
Q. What synthetic strategies are recommended for the laboratory-scale preparation of 2-(Trifluoromethyl)pyrimidine-4,6-diamine?
A common approach involves nucleophilic substitution reactions on halogenated pyrimidine precursors. For example, 4,6-dichloro-2-(trifluoromethyl)pyrimidine can be reacted with ammonia under controlled conditions (e.g., 80–100°C in a sealed vessel) to introduce amine groups. Purification typically employs column chromatography or recrystallization using ethanol/water mixtures. Key challenges include minimizing side reactions (e.g., over-amination) and ensuring high regioselectivity. Characterization via -NMR and -NMR should confirm the absence of residual chloro intermediates and validate substitution patterns .
Q. How can researchers validate the purity and structural integrity of this compound?
Standard protocols include:
- Spectroscopy : -NMR (DMSO-d6: δ 6.8–7.2 ppm for aromatic protons), -NMR (δ 160–165 ppm for pyrimidine carbons), and mass spectrometry (ESI-MS: m/z 179.1 [M+H]+) .
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values.
Q. What solubility and stability data are critical for experimental design?
this compound exhibits limited solubility in water (~1.2 mg/mL at 25°C) but improved solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient storage (25°C, dark, dry) for 12 months. Pre-experiment solubility testing in target buffers (e.g., PBS, pH 7.4) is advised to avoid precipitation in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition by this compound derivatives?
- Core Modifications : Introduce substituents at the 4- and 6-positions to enhance binding affinity. For example, bulky groups (e.g., benzyl, isopropyl) may improve selectivity for FLT3 or EGFR kinases by occupying hydrophobic pockets .
- Biological Assays :
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in kinase ATP-binding pockets .
Q. What methodologies address contradictions in reported biological activities of pyrimidine-4,6-diamine analogs?
Discrepancies in IC values or selectivity profiles may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:
- Standardized Protocols : Adopt uniform ATP concentrations (e.g., 1 mM) and kinase isoforms (e.g., FLT3-WT vs. FLT3-ITD).
- Counter-Screening : Test against off-target kinases (e.g., c-KIT, VEGFR2) to confirm specificity .
- Metabolic Stability : Assess liver microsome stability (e.g., human/rat) to rule out rapid clearance as a confounding factor .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Dosing : Administer via intravenous (IV) or oral gavage in rodent models (e.g., 10 mg/kg IV, 30 mg/kg PO).
- Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h) for LC-MS/MS analysis.
- Key Parameters : Calculate AUC, C, t, and bioavailability. Note: The trifluoromethyl group may enhance metabolic stability but reduce solubility, necessitating formulation optimization (e.g., PEG-400 co-solvent) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
